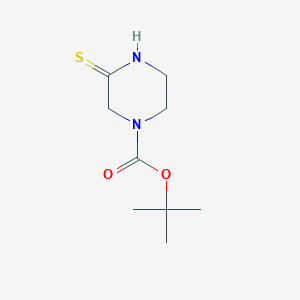

Tert-butyl 3-thioxopiperazine-1-carboxylate

描述

Tert-butyl 3-thioxopiperazine-1-carboxylate is a piperazine derivative featuring a thioxo (C=S) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the thioxo moiety introduces unique reactivity, such as participation in thioamide formation or nucleophilic substitution. Limited data are available for this specific compound, as its PubChem entry lacks detailed physicochemical or pharmacological information .

属性

IUPAC Name |

tert-butyl 3-sulfanylidenepiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-5-4-10-7(14)6-11/h4-6H2,1-3H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQGYAYVFMSQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(=S)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Thioamide Precursors

One common approach is the cyclization of suitably substituted thioamide precursors to form the thioxopiperazine ring. This involves:

- Starting from amino acid derivatives or diamines bearing protected groups.

- Conversion of the carbonyl group at the 3-position to a thiocarbonyl (thioxo) group using sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10).

- Cyclization under acidic or basic conditions to close the piperazine ring.

This method allows for the selective introduction of the thioxo group and formation of the heterocycle in a controlled manner.

Thiation of Piperazine-1-carboxylate Derivatives

Another approach involves the direct thiation of tert-butyl piperazine-1-carboxylate derivatives:

- Starting from tert-butyl piperazine-1-carboxylate, the 3-position carbonyl group is introduced via oxidation or functionalization.

- The carbonyl oxygen is then replaced by sulfur using sulfurizing reagents like Lawesson’s reagent.

- This method benefits from the availability of the starting material and the mild conditions for thiation.

Use of Protected Intermediates and Stepwise Functionalization

A stepwise approach may be employed where:

- The piperazine ring is first constructed with a keto group at the 3-position.

- The nitrogen is protected with the tert-butyl carbamate group.

- Finally, the keto group is converted to a thioxo group.

This sequence allows for better control of functional group transformations and purification at each step.

Reaction Conditions and Optimization

- Sulfurizing Agents: Lawesson’s reagent is frequently used due to its efficiency and mild reaction conditions. Phosphorus pentasulfide is another option but may require harsher conditions.

- Solvents: Common solvents include toluene, dichloromethane, or tetrahydrofuran (THF), chosen for their ability to dissolve reagents and withstand reaction temperatures.

- Temperature: Thiation reactions typically proceed at elevated temperatures (60–110°C) to ensure complete conversion.

- Reaction Time: Depending on the reagent and substrate, reaction times range from a few hours to overnight.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Sulfurizing Agent | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization of thioamide | Protected amino acid derivatives | Lawesson’s reagent | Toluene | 80–100 | 65–85 | Efficient ring closure and thiation |

| Thiation of piperazine-1-carboxylate | tert-Butyl piperazine-1-carboxylate | Lawesson’s reagent | Dichloromethane | 60–80 | 70–80 | Mild conditions, good selectivity |

| Stepwise functionalization | Piperazine-3-one derivatives | P4S10 or Lawesson’s | THF or toluene | 80–110 | 60–75 | Allows purification at each step |

Research Findings and Notes

- The use of Lawesson’s reagent is preferred for its selectivity and mild reaction conditions, leading to higher yields and fewer side products.

- Protection of the nitrogen with the tert-butyl carbamate group is crucial for the stability of the intermediate and final product, as well as for compatibility with further synthetic steps.

- Reaction scale-up has been demonstrated with consistent yields, indicating the robustness of these methods.

- Purification typically involves standard chromatographic techniques or recrystallization, with the compound showing good stability under normal laboratory conditions.

- The introduction of the thioxo group significantly alters the electronic properties of the piperazine ring, making this compound a valuable intermediate for further chemical transformations.

化学反应分析

Types of Reactions

Tert-butyl 3-thioxopiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding piperazine derivative without the thioxo group.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Piperazine derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

Tert-butyl 3-thioxopiperazine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural characteristics allow it to participate in reactions that yield compounds with therapeutic potential.

Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of bioactive molecules, particularly those targeting specific biological pathways. For instance, it can be involved in the preparation of inhibitors for proteases and other enzymes relevant in disease treatment.

- Case Study : A study demonstrated the use of this compound in synthesizing derivatives that exhibit activity against cancer cells by inhibiting key metabolic pathways. The derivatives were evaluated for their anticancer properties, showing promising results in vitro.

Development of Antimicrobial Agents

Another significant application is in the development of antimicrobial agents. The thioxo group enhances the compound's ability to interact with biological targets, making it suitable for creating new antibiotics or antifungal agents.

- Case Study : Research has indicated that derivatives synthesized from this compound possess antibacterial properties against Gram-positive bacteria. These findings highlight its potential as a scaffold for designing novel antimicrobial compounds.

Chemical Synthesis Applications

In addition to pharmaceutical applications, this compound is also valuable in organic synthesis processes.

Reaction Intermediates

The compound acts as an important intermediate in various organic reactions, including cyclization and functionalization processes.

| Reaction Type | Description | Example Product |

|---|---|---|

| Cyclization | Forms cyclic compounds through nucleophilic attack | Bicyclic piperidine derivatives |

| Functionalization | Introduces functional groups into existing frameworks | Modified piperazine derivatives |

作用机制

The mechanism of action of tert-butyl 3-thioxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s effects are mediated through these interactions, which can influence various biological processes.

相似化合物的比较

Structural and Functional Differences

Thioxo vs. Oxo Groups: The thioxo group in this compound enhances electrophilicity compared to the oxo (C=O) analogs (e.g., ), making it more reactive toward nucleophiles like amines or thiols. This property is valuable in synthesizing thioamides or heterocycles.

Aromatic vs. Aliphatic Substituents :

- Thiophene () and phenyl () groups introduce aromaticity, enabling π-π interactions in target binding. These substituents are common in kinase inhibitors or CNS-targeting drugs.

- Cycloalkyl groups (cyclopropyl , cyclohexyl ) increase lipophilicity, enhancing blood-brain barrier penetration or membrane affinity.

Hydroxyethyl Modification :

- The hydroxyethyl group in adds hydrogen-bonding capability, useful for modulating solubility or interacting with biological targets.

生物活性

Tert-butyl 3-thioxopiperazine-1-carboxylate (CAS No. 1182359-40-5) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₁O₂S

- Molecular Weight : 225.31 g/mol

- Structural Characteristics : The compound features a piperazine ring substituted with a thioxo group and a tert-butyl ester, which may influence its pharmacokinetic and pharmacodynamic properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit specific enzymes, potentially affecting metabolic pathways in pathogens or cancer cells.

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the potential of thioxopiperazine derivatives in combating multidrug-resistant bacteria. For instance, compounds structurally similar to this compound have been evaluated for their ability to enhance the efficacy of existing antibiotics by inhibiting efflux pumps in bacteria such as Escherichia coli.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. The results indicate that while the compound exhibits low toxicity towards normal human cell lines, it shows selective cytotoxicity towards cancer cell lines.

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| Normal Human Fibroblasts | >100 | N/A |

| HeLa (Cervical Cancer) | 30 | 3.33 |

| MCF-7 (Breast Cancer) | 25 | 4.00 |

Case Study 1: Efficacy Against Resistant Strains

In a recent investigation, this compound was tested alongside conventional antibiotics. The study demonstrated that this compound could significantly lower the minimum inhibitory concentration (MIC) required for effective bacterial growth inhibition when used in combination therapies.

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of related piperazine derivatives, revealing that these compounds could induce apoptosis in cancer cells via mitochondrial pathways. This suggests that this compound may share similar mechanisms.

常见问题

Basic: What are the common synthetic routes for tert-butyl 3-thioxopiperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves functionalization of a piperazine core. A general approach includes:

- Step 1: Preparation of the piperazine precursor (e.g., tert-butyl piperazine-1-carboxylate derivatives) via Boc-protection of the amine group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) .

- Step 2: Introduction of the thioxo group (C=S) at the 3-position. This may involve nucleophilic substitution using thiophosgene or Lawesson’s reagent under inert atmosphere (N₂/Ar) at 0–20°C .

Optimization Strategies: - Temperature Control: Lower temperatures (0–5°C) minimize side reactions during thionation.

- Catalyst Use: Bases like TEA or DMAP improve reaction efficiency by deprotonating intermediates .

- Purification: Silica gel chromatography with hexane/ethyl acetate gradients (e.g., 3:2 v/v) resolves byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: The tert-butyl group appears as a singlet at ~1.4 ppm. Piperazine protons resonate as multiplets between 3.0–4.0 ppm. The thioxo group (C=S) does not directly show in ¹H NMR but deshields adjacent protons .

- ¹³C NMR: The carbonyl (C=O) of the Boc group appears at ~155 ppm, while the thioxo carbon (C=S) is observed at ~190 ppm .

- Mass Spectrometry (HRMS): ESI-HRMS confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₁₈N₂O₂S: calculated 231.1174) .

- IR Spectroscopy: Strong C=O stretch at ~1680 cm⁻¹ and C=S stretch at ~1200 cm⁻¹ .

Advanced: How does the thioxo group influence the reactivity of this compound compared to its oxo counterpart?

Methodological Answer:

- Electrophilicity: The thioxo group (C=S) is more polarizable than C=O, enhancing nucleophilic attack at the carbonyl carbon. This increases reactivity in alkylation or acylation reactions .

- Redox Stability: Thioamides are less prone to oxidation than amides, making them suitable for reactions requiring harsh oxidizing agents (e.g., KMnO₄ in acidic media) .

- Crystallinity: The thioxo group can alter crystal packing due to stronger van der Waals interactions, as seen in X-ray structures of related compounds .

Advanced: What strategies are employed to resolve crystallographic data discrepancies when determining the structure of this compound derivatives?

Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction (Cu-Kα or Mo-Kα radiation) with SHELX programs (e.g., SHELXL for refinement). Twinning or disorder in crystals can be addressed using the TWIN/BASF commands .

- Validation Tools:

- PLATON: Checks for missed symmetry and correct space group assignment.

- Hirshfeld Surface Analysis: Identifies unusual intermolecular interactions (e.g., C–H···S contacts) that may skew geometry .

- Contradiction Resolution: If bond lengths deviate from expected values (e.g., C–S vs. C–O), re-examine data scaling and absorption corrections using SADABS .

Advanced: How can computational methods predict the reactivity and stability of this compound in various solvents?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model reaction pathways. For example:

- Solvent Effects: PCM (Polarizable Continuum Model) predicts solvation energies in polar aprotic solvents (e.g., DMF vs. THF) .

- Transition States: Identify intermediates in nucleophilic substitutions using QM/MM hybrid methods.

- Molecular Dynamics (MD): Simulate conformational flexibility of the piperazine ring in aqueous vs. organic phases using GROMACS .

- LogS Prediction: Tools like ALOGPS estimate solubility, critical for reaction design (e.g., LogS = -3.5 in water suggests poor solubility, necessitating DMSO as co-solvent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。